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Compound of Interest

Compound Name: CWO0134

Cat. No.: B15612696

Disclaimer: The initial query for "CWO0134" did not yield specific results. Based on available
research, it is highly probable that this was a typographical error and the intended subjects of
interest are C134, an oncolytic virus, and SC134, a therapeutic antibody. This guide provides a
comprehensive overview of both agents for researchers, scientists, and drug development
professionals.

Part 1: C134 - An Oncolytic Virus for Glioblastoma
Core Concept

C134 is a genetically engineered, second-generation oncolytic herpes simplex virus type 1
(HSV-1) under investigation for the treatment of recurrent malignant gliomas, including
glioblastoma (GBM).[1][2][3] It is designed for tumor-selective replication, leading to direct lysis
of cancer cells and stimulation of a systemic anti-tumor immune response.[1][2]

Mechanism of Action

The functionality of C134 is based on two key genetic modifications:

» Deletion of the ICP34.5 gene: This gene is crucial for viral replication in normal, healthy cells.
Its removal renders the virus non-pathogenic in non-cancerous tissue.[1][4] In many tumor
cells, the cellular pathways that ICP34.5 counteracts are already dysregulated, allowing the
virus to replicate.[5]
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« Insertion of the IRS1 gene: This gene, derived from human cytomegalovirus (HCMV), allows
the virus to evade the protein kinase R (PKR)-mediated shutdown of protein synthesis within
tumor cells.[1][5] This enhances viral replication specifically within the cancerous cells,
leading to more effective oncolysis.[4][5]

The oncolytic activity of C134 unfolds in a multi-step process:

o Selective Infection and Replication: C134 is administered directly into the tumor.[2] Due to
the genetic modifications, it selectively infects and replicates within the rapidly dividing
glioma cells.[1]

o Tumor Cell Lysis: The viral replication process ultimately leads to the rupture (lysis) of the
cancer cells, releasing new virus particles.[1]

o Local Amplification: The newly released virions then infect and destroy adjacent tumor cells,
creating a cascading lytic effect.[1]

o Immunogenic Cell Death: The lysis of tumor cells releases tumor-associated antigens and
damage-associated molecular patterns (DAMPS).[1] This stimulates an innate and adaptive
immune response.

e Systemic Anti-Tumor Immunity: The immune activation, including a cytotoxic T-lymphocyte
(CTL) response, can then target and eliminate non-infected tumor cells, both locally and
potentially at distant sites.[1][2]
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C134 Mechanism of Action
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Caption: Mechanism of action for the oncolytic virus C134.
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Clinical and Preclinical Data

C134 is being evaluated in Phase I clinical trials for recurrent glioblastoma (NCT03657576,
NCT06193174).[6][7]

Study Type Model Key Findings Reference

C134 is safe in murine
neurovirulence LD50
studies. It induces a
o ] type | interferon

Preclinical Mice (CBA/J) o [8]
response that limits its
replication in the
central nervous

system.

) C134 was found to be
o Non-human Primates )
Preclinical safe after intracerebral  [2]
(Aotus nancymaae) S
injections.

The primary objective
is to determine the
safety, tolerability, and
maximum tolerated
dose (MTD) of
o ) Human (recurrent )
Clinical Trial (Phase 1) ) ] intracerebral C134 [31[9]
malignant glioma) o
injections. Secondary
objectives include
assessing time to
tumor progression and

patient survival.

Experimental Protocols

Murine Neurovirulence Assay (Summarized from Preclinical Studies)
e Animal Model: CBA/J mice, which are susceptible to HSV-1.[8]

 Virus Preparation: Generate and titer stocks of C134 virus.
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Administration: Administer escalating doses of C134 via stereotactic intracerebral injection
into the brains of the mice.[8]

Monitoring: Observe animals for signs of neurovirulence and determine the median lethal
dose (LD50).[8]

Histopathology: At selected time points, euthanize mice and perform immunohistochemistry
on brain tissue to assess viral spread and inflammation.[8]

Gene Expression Analysis: Extract RNA from brain tissue to perform qPCR for interferon-
related genes to study the host immune response.[8]
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Caption: Workflow for preclinical evaluation of C134 neurovirulence.

Part 2: SC134 - A Therapeutic Antibody for Small

Cell Lung Cancer
Core Concept

SC134 is a humanized antibody that targets Fucosyl-GM1 (FucGML1), a glycolipid that is
overexpressed in a high percentage of small cell lung cancer (SCLC) tumors but has very
limited expression in normal healthy tissues.[10][11] This tumor-specific expression makes
FucGM1 an attractive target for antibody-based therapies. SC134 has been developed into two
main therapeutic formats: a T-cell engaging bispecific antibody (SC134-TCB) and an antibody-
drug conjugate (SC134-deruxtecan).[10][11]

Fucosyl-GM1 Biosynthesis and Role

Fucosyl-GM1 is synthesized in the Golgi apparatus.[12] The final step involves the addition of a
fucose sugar to the GM1 ganglioside by al,2-fucosyltransferases, primarily FUT1 in SCLC.[13]
[14] While its precise role in cancer is still under investigation, aberrant expression of
gangliosides can influence malignant properties like metastatic potential and invasiveness.[12]
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SC134 Therapeutic Mechanisms
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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